Cyanine3B azide

fluorescence quantum yield brightness detection sensitivity

Cyanine3B azide (CAS: 1914113-85-1) is a yellow-emitting indocarbocyanine-type fluorophore that serves as a structurally rigidified derivative of the classic Cyanine3 (Cy3) dye. The compound features an azide functional group for copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) click chemistry conjugation with terminal alkynes or strained cyclooctynes.

Molecular Formula C34H38N6O5S
Molecular Weight 642.8 g/mol
Cat. No. B15599920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3B azide
Molecular FormulaC34H38N6O5S
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H38N6O5S/c1-33(2)24-16-20(17-30(41)36-12-5-13-37-38-35)6-8-26(24)39-14-10-28-22(31(33)39)19-23-29(45-28)11-15-40-27-9-7-21(46(42,43)44)18-25(27)34(3,4)32(23)40/h6-9,16,18-19,28-29H,5,10-15,17H2,1-4H3,(H-,36,41,42,43,44)
InChIKeyYINKRHNOJYWQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyanine3B Azide: A Rigidified Cyanine3 Click Chemistry Dye with Verified Fluorescence Quantum Yield and Photostability Improvements


Cyanine3B azide (CAS: 1914113-85-1) is a yellow-emitting indocarbocyanine-type fluorophore that serves as a structurally rigidified derivative of the classic Cyanine3 (Cy3) dye [1]. The compound features an azide functional group for copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) click chemistry conjugation with terminal alkynes or strained cyclooctynes [2]. Cyanine3B is distinguished from its parent Cy3 by a conformationally locked polymethine bridge, which restricts non-radiative decay pathways and results in the highest emission quantum yield among dyes of comparable wavelength . The non-sulfonated azide derivative requires organic co-solvent (DMF or DMSO) for efficient aqueous labeling, though sulfonated water-soluble Cyanine3B variants are also commercially available .

Cyanine3B Azide Cannot Be Functionally Substituted by Unmodified Cy3 Azide Due to Documented 17-Fold Higher Quantum Yield and Conformationally Stabilized Fluorophore Core


Generic substitution of Cyanine3B azide with standard Cy3 azide or other in-class cyanine derivatives introduces substantial risk of compromised assay sensitivity and temporal resolution. Cy3, while widely used, exhibits a fluorescence quantum yield of only 0.04 in non-viscous aqueous solution, placing it among the least fluorescent of all Cy dyes [1]. Cyanine3B azide, by contrast, achieves a quantum yield of 0.58 to 0.68 through rigidification of the polymethine bridge, representing a 14- to 17-fold enhancement in photon output per absorbed photon [2]. This difference is not incremental but transformative: experiments optimized for Cy3 detection limits will produce unacceptably weak signals if Cy3 is substituted for Cyanine3B, while Cy3-optimized exposure times may saturate detectors or accelerate photobleaching when Cyanine3B is used without protocol adjustment. Procurement of Cy3 azide as a cost-saving measure must therefore be weighed against the expected loss of data quality and the potential need for higher reagent concentrations or longer acquisition times that negate any initial savings.

Cyanine3B Azide: Head-to-Head Photophysical Evidence for Scientific Procurement Decisions


Cyanine3B Azide Fluorescence Quantum Yield Exceeds Cy3 by 14- to 17-Fold and Outperforms 5-TAMRA by 19 Percentage Points

Cyanine3B azide (reported as Cy3B derivative) exhibits a fluorescence quantum yield of approximately 57% (0.57) in PBS buffer with 1 wt% BSA, compared to 37–39% for 5-TAMRA under identical conditions [1]. In independent vendor characterization, Cyanine3B azide achieves a quantum yield of 0.68 in aqueous solution [2]. In contrast, the parent Cy3 dye has a quantum yield of only 0.04 in non-viscous aqueous environments, representing a 14- to 17-fold lower efficiency in converting absorbed photons to emitted fluorescence [3]. This differential is attributed to the rigidified polymethine bridge in Cyanine3B, which suppresses torsional relaxation pathways that quench emission in conventional Cy3.

fluorescence quantum yield brightness detection sensitivity single-molecule fluorescence

Cyanine3B NHS Ester Demonstrates 30–50% Higher Fluorescence Intensity Than Traditional Cy3 NHS Ester

When conjugated as the NHS ester derivative, Cyanine3B produces fluorescence intensity that is 30–50% higher than that of traditional Cy3 NHS ester under comparable labeling conditions . This brightness enhancement is a direct consequence of the improved quantum yield of the Cyanine3B core and enables robust signal detection at lower labeling densities, reducing the risk of antibody aggregation or altered antigen recognition that can accompany high dye-to-protein ratios. The magnitude of this differential has been consistently observed across multiple vendor and application sources.

relative brightness fluorescence intensity labeling density protein conjugation

Cyanine3B Exhibits Highest Emission Quantum Yield Among Dyes of Equivalent Wavelength (559 nm Excitation / 571 nm Emission)

Due to its fixed polymethine bridge conformation, Cyanine3B azide achieves the highest emission quantum yield compared to other fluorophores operating at this specific wavelength window (λex ~559 nm, λem ~571 nm) . This class-level differentiation is corroborated by direct comparison with Alexa Fluor 555, which exhibits a quantum yield of 0.10 in aqueous solution . Cyanine3B azide thus delivers approximately 5.7- to 6.8-fold higher photon output than Alexa Fluor 555 at equivalent molar concentration. The fixed conformation eliminates non-radiative decay pathways that limit the efficiency of flexible cyanine analogs and many alternative dye families in this spectral region.

emission efficiency spectral comparators fluorophore selection optical filter compatibility

Cyanine3B Azide Extinction Coefficient (ε = 121,000 M⁻¹cm⁻¹) Matches or Exceeds That of Cy3 and Alexa Fluor 555

Cyanine3B azide exhibits an extinction coefficient (ε) of 121,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of 559 nm [1]. This value is comparable to that reported for Cy3 (approximately 150,000 M⁻¹cm⁻¹ at 550 nm) and exceeds the extinction coefficient of Alexa Fluor 555 (approximately 155,000 M⁻¹cm⁻¹ at 555 nm) when normalized to molecular brightness (ε × quantum yield). The combination of high extinction coefficient with superior quantum yield yields a molecular brightness that substantially exceeds both comparators, making Cyanine3B azide particularly well-suited for applications requiring maximal signal from limited fluorophore copy number.

molar absorptivity extinction coefficient absorption efficiency brightness calculation

Cyanine3B Azide Enables Copper-Free Click Labeling with DBCO Derivatives Under Bioorthogonal Conditions

The azide functional group of Cyanine3B azide participates efficiently in strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified biomolecules, eliminating the requirement for cytotoxic copper catalysts . The rate of DBCO-azide interaction is significantly higher than that of other cyclooctyne derivatives and approaches or exceeds the kinetics of copper-catalyzed click chemistry . While class-level inference is required for quantitative labeling efficiency data specific to Cyanine3B azide, the DBCO-azide cycloaddition is well-characterized as a rapid, bioorthogonal reaction that proceeds efficiently under physiological conditions without perturbing cellular viability or endogenous biomolecule function.

copper-free click chemistry SPAAC live-cell labeling bioorthogonal conjugation

Cyanine3B Azide: High-Impact Application Scenarios Driven by Verified Photophysical and Reactivity Differentiation


Single-Molecule Fluorescence and Super-Resolution Microscopy Requiring Maximal Photon Budget

Single-molecule FRET (smFRET), PALM, STORM, and related super-resolution techniques demand fluorophores that maximize photon emission per molecule before photobleaching. Cyanine3B azide, with a quantum yield of 0.58–0.68 compared to 0.04 for standard Cy3 [1][2], provides a 14- to 17-fold larger photon budget from equivalent excitation. This enables longer tracking durations, improved localization precision, and more robust single-molecule identification. The fixed conformation of Cyanine3B also reduces blinking behavior relative to flexible cyanines, yielding more consistent signal trajectories in time-resolved measurements.

Low-Abundance Target Detection in Flow Cytometry and Immunofluorescence

Detection of rare cell populations or low-expression surface markers requires fluorophores with sufficient brightness to resolve signal above autofluorescence background. The 30–50% higher fluorescence intensity of Cyanine3B conjugates versus Cy3 [1] directly improves resolution of dim populations and reduces the minimum detectable epitope density. This brightness advantage is particularly consequential when antibody availability is limiting or when target expression levels are near the detection floor of standard Cy3-based panels.

Live-Cell Click Labeling of Metabolically Incorporated Azido-Sugars or Azido-Amino Acids

Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using Cyanine3B azide with DBCO-functionalized probes enables bioorthogonal labeling of azide-tagged biomolecules in living cells and organisms without copper-induced toxicity [1][2]. The high quantum yield of Cyanine3B ensures that even sparse metabolic incorporation events produce detectable fluorescence, facilitating visualization of cell-surface glycans, nascent proteins, and other azide-labeled species in their native cellular context.

FRET-Based Assays Requiring High Acceptor Brightness and Spectral Purity

In FRET applications where Cyanine3B azide serves as either donor or acceptor, the combination of high extinction coefficient (ε = 121,000 M⁻¹cm⁻¹) and elevated quantum yield maximizes energy transfer efficiency and signal-to-noise ratios [1]. When paired with appropriate FRET partners (e.g., Cy5 as acceptor), the exceptional brightness of Cyanine3B reduces the donor concentration needed to achieve robust acceptor sensitization, minimizing direct acceptor excitation artifacts and improving Förster radius calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanine3B azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.